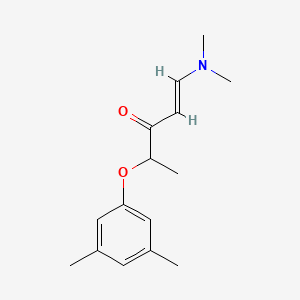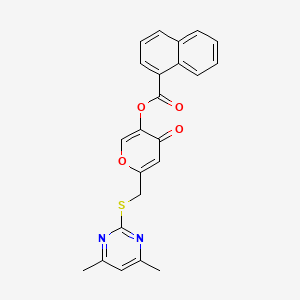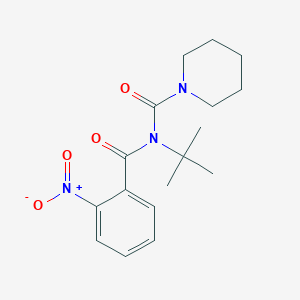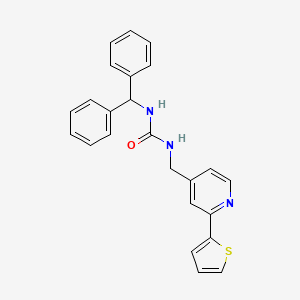![molecular formula C7H14Cl2N4 B2368522 2-Methyl-4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amin Dihydrochlorid CAS No. 2155852-49-4](/img/structure/B2368522.png)
2-Methyl-4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amin Dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride” is a chemical compound with the molecular formula C7H13Cl2N3 . It is a derivative of pyrazolo[4,3-c]pyridine .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR spectroscopy can provide information about the hydrogen atoms in the molecule . The exact mass of the compound is 209.048660 .
Wissenschaftliche Forschungsanwendungen
- Insbesondere 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol erwies sich als die aktivste Verbindung, die Zelltod induzierte und wichtige zelluläre Prozesse beeinflusste .
- Diese Verbindung dient als effektiver pH-Indikator, der sowohl die fluoreszenzintensitätsbasierte als auch die ratiometrische pH-Erfassung ermöglicht .
- Verbindung 22 unterdrückte den nekrotischen Zelltod sowohl in Maus- als auch in menschlichen Zellen signifikant, was es zu einem vielversprechenden Kandidaten für therapeutische Interventionen macht .
Antiproliferative Aktivität in Krebszellen
pH-Sensing-Eigenschaften
RIP1-Kinase-Inhibition
Antibakterielle Aktivität
Zusammenfassend lässt sich sagen, dass diese Verbindung verschiedene Eigenschaften aufweist, die von antiproliferativen Effekten in Krebszellen bis hin zu pH-Sensing-Fähigkeiten und potenzieller antibakterieller Aktivität reichen. Ihre vielseitige Natur macht sie zu einem interessanten Thema für weitere Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen. 🌟 !
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It has been found to have antiproliferative activity against k562, mv4-11, and mcf-7 cancer cell lines . These cell lines are often used in research related to leukemia and breast cancer, suggesting that the compound may target proteins or pathways involved in these diseases.
Mode of Action
It has been observed to induce poly (adp-ribose) polymerase 1 (parp-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (lc3), and reduce the expression levels of proliferating cell nuclear antigen (pcna) . These actions suggest that the compound may induce cell death through the activation of apoptosis, a form of programmed cell death.
Biochemical Pathways
The compound appears to affect several biochemical pathways related to cell proliferation and apoptosis. The activation of caspase 9 suggests that it may impact the intrinsic pathway of apoptosis, which is often regulated by mitochondrial signals. The reduction in PCNA levels indicates that the compound may also interfere with DNA replication and cell cycle progression .
Result of Action
The compound has been found to display antiproliferative effects, with the most potent compounds displaying low micromolar GI 50 values . This suggests that the compound may inhibit cell growth and proliferation. Additionally, the compound’s induction of PARP-1 cleavage, caspase 9 activation, LC3 fragmentation, and reduction of PCNA levels suggest that it may induce cell death through apoptosis .
Eigenschaften
IUPAC Name |
2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-11-7(8)5-4-9-3-2-6(5)10-11;;/h9H,2-4,8H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPXVPJIXBNYDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CNCCC2=N1)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2368439.png)
![N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2368440.png)






![Tert-butyl 3-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2368452.png)
![2-hydroxy-5-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2368454.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2368457.png)
![Methyl 2-(allylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2368458.png)

![4-(1,3,8,8-Tetramethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile](/img/structure/B2368461.png)